molecular formula C9H11N3S B14878556 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile

2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile

Cat. No.: B14878556
M. Wt: 193.27 g/mol
InChI Key: CIDPQCXXPFOUPT-UHFFFAOYSA-N
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Description

2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile is an organic compound that features both an azetidine ring and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction with the azetidine intermediate.

    Nitrile Group Addition: The nitrile group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiophene ring.

    Reduction: Amines derived from the nitrile group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Could be used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Aminoazetidin-1-yl)-2-phenylacetonitrile: Similar structure but with a phenyl ring instead of a thiophene ring.

    2-(3-Aminoazetidin-1-yl)-2-(furan-2-yl)acetonitrile: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

The presence of the thiophene ring in 2-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)acetonitrile imparts unique electronic properties, making it distinct from its analogs with phenyl or furan rings

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-(3-aminoazetidin-1-yl)-2-thiophen-2-ylacetonitrile

InChI

InChI=1S/C9H11N3S/c10-4-8(9-2-1-3-13-9)12-5-7(11)6-12/h1-3,7-8H,5-6,11H2

InChI Key

CIDPQCXXPFOUPT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(C#N)C2=CC=CS2)N

Origin of Product

United States

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